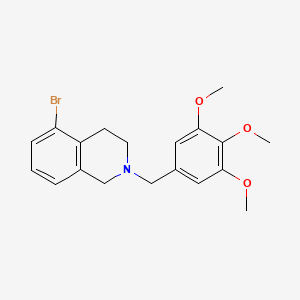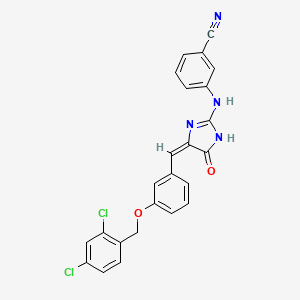
Integrin signaling inhibitor, mP13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Integrin signaling inhibitor, mP13, is a compound that impedes both inside-out and outside-in integrin-mediated signaling processes. Integrins are transmembrane receptors that play a crucial role in cell adhesion, migration, and signal transduction. By inhibiting integrin signaling, mP13 can affect various biological processes, including fibrinogen binding, platelet adhesion, and clot retraction .
Métodos De Preparación
The synthesis of integrin signaling inhibitor, mP13, involves a series of peptide synthesis steps. The compound has a molecular formula of C87H138N22O24 and a molecular weight of 1876.16 g/mol. The sequence of mP13 is {Myr}-Lys-Phe-Glu-Glu-Glu-Arg-Ala-Arg-Ala-Lys-Trp-Asp-Thr . The synthetic route typically involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents like HBTU or DIC and deprotection agents like TFA.
Industrial production methods for mP13 would likely involve large-scale SPPS, followed by purification steps such as HPLC to ensure high purity and yield.
Análisis De Reacciones Químicas
Integrin signaling inhibitor, mP13, primarily undergoes peptide bond formation reactions during its synthesis. The compound itself is relatively stable and does not undergo significant chemical transformations under physiological conditions. it can interact with various biological molecules, leading to conformational changes and inhibition of integrin signaling pathways.
Common reagents used in the synthesis of mP13 include protected amino acids, coupling reagents (e.g., HBTU, DIC), and deprotection agents (e.g., TFA). The major product formed from these reactions is the fully synthesized and purified peptide, mP13.
Aplicaciones Científicas De Investigación
Integrin signaling inhibitor, mP13, has a wide range of scientific research applications:
Chemistry: mP13 is used as a tool compound to study integrin-mediated signaling pathways and their role in various chemical processes.
Biology: In biological research, mP13 is employed to investigate the role of integrins in cell adhesion, migration, and signal transduction.
Industry: In the pharmaceutical industry, mP13 is used in drug discovery and development to identify new therapeutic targets and develop integrin-based therapies.
Mecanismo De Acción
Integrin signaling inhibitor, mP13, exerts its effects by binding to integrin receptors and preventing their activation. Integrins transmit signals bidirectionally: ‘inside-out’ signaling primes the ligand-binding function of integrins, while ‘outside-in’ signaling occurs downstream of integrin binding to macromolecular ligands . By inhibiting these signaling processes, mP13 can disrupt various cellular functions, including cell adhesion, migration, and proliferation. The molecular targets of mP13 include integrin receptors and associated signaling pathways such as FAK-Src, Ras- and Rho-GTPase, TGFβ, Hippo, Wnt, Notch, and sonic hedgehog (Shh) .
Comparación Con Compuestos Similares
Integrin signaling inhibitor, mP13, is unique in its ability to inhibit both inside-out and outside-in integrin signaling processes. Similar compounds include:
RGD peptides: These peptides mimic the RGD motif found in many integrin ligands and can inhibit integrin-ligand interactions.
αIIbβ3 integrin inhibitors: Compounds like abciximab, eptifibatide, and tirofiban target the αIIbβ3 integrin and are used to prevent platelet aggregation.
β2 integrin inhibitors: These inhibitors specifically target β2 integrins and are used to modulate immune responses.
Compared to these compounds, mP13 offers a broader range of inhibition by targeting multiple integrin-mediated signaling pathways, making it a valuable tool in both research and therapeutic applications.
Propiedades
Fórmula molecular |
C87H138N22O24 |
|---|---|
Peso molecular |
1876.2 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C87H138N22O24/c1-5-6-7-8-9-10-11-12-13-14-18-35-67(111)99-57(31-21-23-42-88)77(124)106-64(46-53-27-16-15-17-28-53)82(129)105-63(38-41-70(116)117)81(128)104-62(37-40-69(114)115)80(127)103-61(36-39-68(112)113)79(126)102-60(34-26-45-95-87(92)93)76(123)98-51(3)74(121)101-59(33-25-44-94-86(90)91)75(122)97-50(2)73(120)100-58(32-22-24-43-89)78(125)107-65(47-54-49-96-56-30-20-19-29-55(54)56)83(130)108-66(48-71(118)119)84(131)109-72(52(4)110)85(132)133/h15-17,19-20,27-30,49-52,57-66,72,96,110H,5-14,18,21-26,31-48,88-89H2,1-4H3,(H,97,122)(H,98,123)(H,99,111)(H,100,120)(H,101,121)(H,102,126)(H,103,127)(H,104,128)(H,105,129)(H,106,124)(H,107,125)(H,108,130)(H,109,131)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,132,133)(H4,90,91,94)(H4,92,93,95)/t50-,51-,52+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-/m0/s1 |
Clave InChI |
NDFZTZGCDNEAGC-HZZQDVTPSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


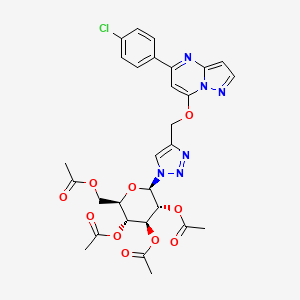
![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)
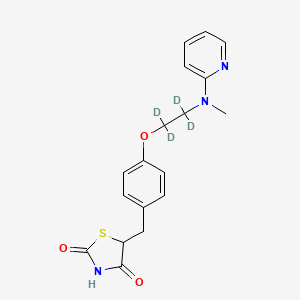
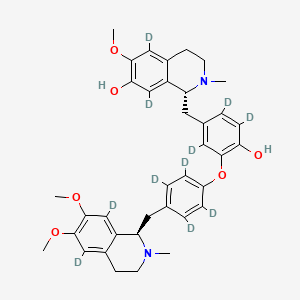
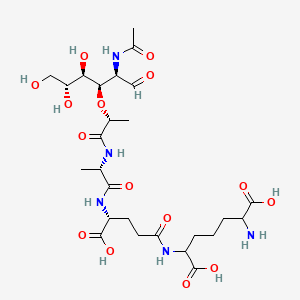

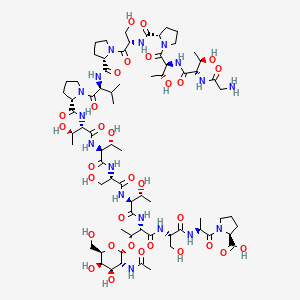
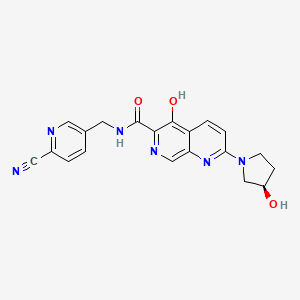
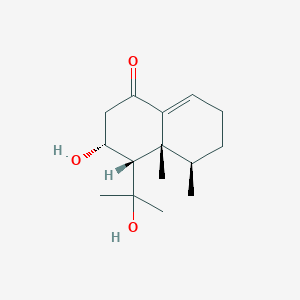
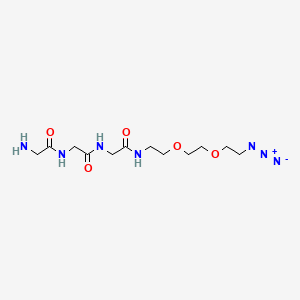
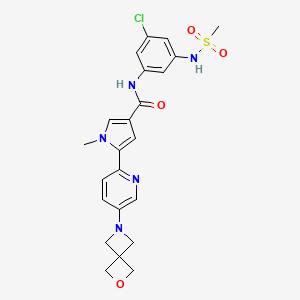
![(3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B15137979.png)
